molecular formula C20H24N2 B11724583 4,7-Bis(2-methylpropyl)-1,10-phenanthroline

4,7-Bis(2-methylpropyl)-1,10-phenanthroline

Cat. No.: B11724583
M. Wt: 292.4 g/mol
InChI Key: OQSFSLKUKVPVPJ-UHFFFAOYSA-N
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Description

4,7-Bis(2-methylpropyl)-1,10-phenanthroline is an organic compound that belongs to the family of phenanthrolines. Phenanthrolines are heterocyclic compounds containing three fused benzene rings with two nitrogen atoms at positions 1 and 10. This specific compound is characterized by the presence of two 2-methylpropyl groups attached to the phenanthroline core at positions 4 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(2-methylpropyl)-1,10-phenanthroline typically involves the alkylation of 1,10-phenanthroline. The reaction is carried out using 2-methylpropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(2-methylpropyl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the 2-methylpropyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenanthroline derivatives with oxidized side chains.

    Reduction: Formation of reduced phenanthroline derivatives.

    Substitution: Formation of substituted phenanthroline derivatives with new functional groups.

Scientific Research Applications

4,7-Bis(2-methylpropyl)-1,10-phenanthroline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a DNA intercalator and its interactions with nucleic acids.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Bis(2-methylpropyl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules. The compound can form stable complexes with transition metals, which can then interact with DNA or proteins, leading to various biological effects. The molecular targets and pathways involved include DNA intercalation, inhibition of enzymatic activities, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound without the 2-methylpropyl groups.

    4,7-Dimethyl-1,10-phenanthroline: A similar compound with methyl groups instead of 2-methylpropyl groups.

    4,7-Diethyl-1,10-phenanthroline: A compound with ethyl groups at positions 4 and 7.

Uniqueness

4,7-Bis(2-methylpropyl)-1,10-phenanthroline is unique due to the presence of bulky 2-methylpropyl groups, which can influence its chemical reactivity, steric properties, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in coordination chemistry, biological studies, and material science.

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

4,7-bis(2-methylpropyl)-1,10-phenanthroline

InChI

InChI=1S/C20H24N2/c1-13(2)11-15-7-9-21-19-17(15)5-6-18-16(12-14(3)4)8-10-22-20(18)19/h5-10,13-14H,11-12H2,1-4H3

InChI Key

OQSFSLKUKVPVPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)CC(C)C

Origin of Product

United States

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